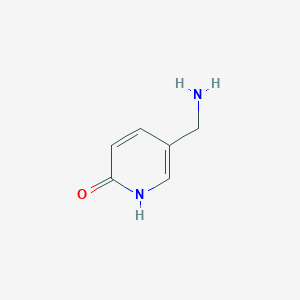

5-Aminomethyl-1H-pyridin-2-one

Description

BenchChem offers high-quality 5-Aminomethyl-1H-pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminomethyl-1H-pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(aminomethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVYITCBZGOVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564644 | |

| Record name | 5-(Aminomethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-84-1 | |

| Record name | 5-(Aminomethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Aminomethyl-1H-pyridin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-Aminomethyl-1H-pyridin-2-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the pyridinone ring followed by the introduction or modification of the aminomethyl side chain. This document details two prominent synthetic strategies, providing experimental protocols, quantitative data, and workflow visualizations to aid in the practical application of these methods.

Introduction

5-Aminomethyl-1H-pyridin-2-one is a substituted pyridinone derivative. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a basic aminomethyl group at the 5-position offers a key site for further functionalization or for interaction with biological targets, making this compound a desirable intermediate for the synthesis of novel therapeutic agents. The challenge in its synthesis lies in the regioselective functionalization of the pyridinone core. This guide outlines two viable synthetic pathways from simple, acyclic precursors.

Synthetic Strategies and Pathways

Two principal retrosynthetic analyses reveal pathways starting from simple acyclic precursors.

Strategy 1: Synthesis via a 5-Cyano-1H-pyridin-2-one Intermediate

This strategy involves the initial construction of the pyridinone ring incorporating a cyano group at the 5-position, followed by the chemical reduction of the nitrile to the desired primary amine.

Caption: Synthetic Strategy 1 via a cyanopyridone intermediate.

Strategy 2: Synthesis via a 5-(Halomethyl)-1H-pyridin-2-one Intermediate

This pathway focuses on the formation of a pyridinone with a reactive halomethyl group at the 5-position. This intermediate is then converted to the target amine through nucleophilic substitution, for instance, via a Gabriel synthesis.

Caption: Synthetic Strategy 2 via a halomethylpyridone intermediate.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key transformations in the proposed synthetic pathways, along with tabulated quantitative data.

Strategy 1: Detailed Experimental Protocols

Step 1: Synthesis of 5-Cyano-1H-pyridin-2-one

The synthesis of substituted 3-cyano-2-pyridones from acyclic precursors is well-documented and can be adapted for the 5-cyano isomer.[1] A common method is the condensation of a β-ketoester with cyanoacetamide in the presence of a base.

Experimental Protocol:

A mixture of an appropriate β-ketoester, cyanoacetamide, and a catalytic amount of a base such as piperidine or potassium hydroxide is refluxed in a suitable solvent like ethanol.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

| Parameter | Value | Reference |

| Reactants | β-ketoester, Cyanoacetamide | [1] |

| Catalyst | Piperidine or KOH | [1] |

| Solvent | Ethanol | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 4-8 hours | [1] |

| Typical Yield | 60-80% | [1] |

| Purification | Recrystallization | [1] |

Step 2: Reduction of 5-Cyano-1H-pyridin-2-one to 5-Aminomethyl-1H-pyridin-2-one

The reduction of the nitrile to a primary amine can be achieved using various reducing agents. Catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH₄) are common methods.[2][3]

Experimental Protocol (Catalytic Hydrogenation):

5-Cyano-1H-pyridin-2-one is dissolved in a suitable solvent (e.g., methanol or ethanol) containing an acid (e.g., HCl) to prevent catalyst poisoning. A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added.[4] The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) at room temperature or slightly elevated temperatures until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting amine hydrochloride salt can be neutralized with a base to yield the free amine.

| Parameter | Value | Reference |

| Reducing Agent | H₂ gas | [4] |

| Catalyst | Pd/C, Raney Nickel | [4] |

| Solvent | Methanol, Ethanol | [4] |

| Pressure | 1-5 atm | [4] |

| Temperature | 25-50 °C | [4] |

| Typical Yield | High | [4] |

| Purification | Filtration and solvent evaporation | [4] |

Experimental Protocol (LiAlH₄ Reduction):

In a flame-dried flask under an inert atmosphere, a solution of 5-Cyano-1H-pyridin-2-one in dry tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride in dry THF at 0 °C.[2][5] The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete reaction. After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is concentrated to give the crude product, which can be further purified by chromatography or recrystallization.

| Parameter | Value | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [2][5] |

| Solvent | Dry Tetrahydrofuran (THF) | [2][5] |

| Temperature | 0 °C to reflux | [2][5] |

| Work-up | Sequential addition of H₂O and NaOH solution | [5] |

| Typical Yield | Good to excellent | [2][5] |

| Purification | Chromatography or recrystallization | [2][5] |

Strategy 2: Detailed Experimental Protocols

Step 1 & 2: Synthesis of 5-(Bromomethyl)-1H-pyridin-2-one

This intermediate can potentially be synthesized from a suitable pyridinone precursor, for example, through the radical bromination of a 5-methyl-1H-pyridin-2-one.

Experimental Protocol (Hypothetical):

5-Methyl-1H-pyridin-2-one would be dissolved in a non-polar solvent such as carbon tetrachloride. A radical initiator, like azobisisobutyronitrile (AIBN), and N-bromosuccinimide (NBS) are added. The mixture is heated to reflux under irradiation with a UV lamp to initiate the reaction. After the reaction is complete, the succinimide byproduct is filtered off, and the solvent is removed in vacuo. The crude 5-(bromomethyl)-1H-pyridin-2-one can be purified by column chromatography.

Step 3: Gabriel Synthesis of 5-Aminomethyl-1H-pyridin-2-one

The Gabriel synthesis provides a reliable method for converting primary alkyl halides to primary amines, avoiding over-alkylation.[6][7][8][9][10]

Experimental Protocol:

5-(Bromomethyl)-1H-pyridin-2-one is reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.[7] This results in the formation of the N-alkylated phthalimide intermediate. The intermediate is then cleaved, typically by treatment with hydrazine hydrate in refluxing ethanol, to release the desired primary amine and phthalhydrazide as a byproduct.[8] The phthalhydrazide precipitate is removed by filtration, and the filtrate is concentrated. The crude 5-Aminomethyl-1H-pyridin-2-one can then be purified.

| Parameter | Value | Reference |

| Reagents | 5-(Bromomethyl)-1H-pyridin-2-one, Potassium Phthalimide | [7][8] |

| Solvent (Alkylation) | Dimethylformamide (DMF) | [7] |

| Temperature (Alkylation) | Elevated | [7] |

| Cleavage Reagent | Hydrazine hydrate | [8] |

| Solvent (Cleavage) | Ethanol | [8] |

| Typical Yield | Good | [6][8] |

| Purification | Filtration and recrystallization/chromatography | [8] |

Conclusion

The synthesis of 5-Aminomethyl-1H-pyridin-2-one can be effectively achieved through multi-step sequences starting from simple acyclic precursors. The choice between the cyanopyridone reduction pathway and the halomethylpyridone amination route may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both strategies employ well-established chemical transformations and offer viable routes to this important synthetic intermediate. The detailed protocols and data presented in this guide are intended to facilitate the practical synthesis of 5-Aminomethyl-1H-pyridin-2-one for research and development purposes.

References

- 1. sciforum.net [sciforum.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

One-Pot Synthesis Protocol for 5-Aminomethyl-1H-pyridin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed streamlined synthesis for 5-Aminomethyl-1H-pyridin-2-one, a valuable building block in medicinal chemistry and drug development. While a direct, single-step "one-pot" synthesis from a readily available precursor is not extensively documented, this guide outlines a highly efficient, two-step, one-pot-adaptable protocol starting from 5-(hydroxymethyl)pyridin-2(1H)-one. The methodologies presented are based on established chemical transformations and can be readily implemented in a standard laboratory setting.

Synthetic Strategy Overview

The proposed synthesis involves a two-step sequence:

-

Chlorination: Conversion of the hydroxyl group of 5-(hydroxymethyl)pyridin-2(1H)-one to a more reactive chloromethyl group using a suitable chlorinating agent.

-

Amination: Subsequent nucleophilic substitution of the chloride with an amine source to yield the final product, 5-Aminomethyl-1H-pyridin-2-one.

This sequence can potentially be performed in a single reaction vessel by carefully controlling the reaction conditions, thus approaching a one-pot methodology.

Reaction Pathway

Caption: Proposed two-step synthesis of 5-Aminomethyl-1H-pyridin-2-one.

Experimental Protocols

The following protocols are adapted from analogous transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 5-(chloromethyl)-1H-pyridin-2-one (Intermediate)

This procedure is adapted from the chlorination of similar hydroxymethylpyridines.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-(hydroxymethyl)pyridin-2(1H)-one | 125.13 | 10.0 g | 0.08 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Thionyl chloride (SOCl₂) | 118.97 | 14.3 g (8.6 mL) | 0.12 |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.3 mL | cat. |

Procedure:

-

To a stirred solution of 5-(hydroxymethyl)pyridin-2(1H)-one in dichloromethane at 0°C, slowly add thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)-1H-pyridin-2-one. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 5-Aminomethyl-1H-pyridin-2-one (Final Product)

This protocol is based on the amination of a similar chloromethylpyridine derivative.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-(chloromethyl)-1H-pyridin-2-one (crude) | 143.57 | ~11.5 g | ~0.08 |

| 25% Aqueous Ammonia | - | 120 mL | - |

| Acetonitrile | 41.05 | 120 mL | - |

Procedure:

-

In a stainless steel autoclave, combine the crude 5-(chloromethyl)-1H-pyridin-2-one with 25% aqueous ammonia and acetonitrile.

-

Seal the autoclave and heat the mixture to 80°C for 2 hours with stirring.

-

After cooling to room temperature, carefully vent the autoclave.

-

Concentrate the reaction mixture under reduced pressure.

-

The residue can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 5-Aminomethyl-1H-pyridin-2-one.

Experimental Workflow

Caption: Detailed workflow for the two-step synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that yields are estimated based on analogous reactions and will require experimental optimization.

| Parameter | Step 1: Chlorination | Step 2: Amination |

| Reactant | 5-(hydroxymethyl)pyridin-2(1H)-one | 5-(chloromethyl)-1H-pyridin-2-one |

| Reagents | Thionyl chloride, DMF (cat.) | 25% Aqueous Ammonia |

| Solvent | Dichloromethane | Acetonitrile/Water |

| Temperature | 0°C to Room Temperature | 80°C |

| Reaction Time | 4 hours | 2 hours |

| Estimated Yield | >90% (crude) | 60-80% (after purification) |

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Aqueous ammonia is corrosive and has a pungent odor. Work in a fume hood and wear appropriate PPE.

-

The amination step is performed in an autoclave under pressure. Ensure the equipment is properly maintained and operated by trained personnel.

This technical guide provides a robust starting point for the synthesis of 5-Aminomethyl-1H-pyridin-2-one. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.

References

A Technical Guide to Multicomponent Reactions for Substituted Pyridinone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of multicomponent reactions (MCRs) in the synthesis of substituted pyridinones. Pyridinone scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] MCRs offer a powerful and efficient strategy for the construction of these complex heterocyclic systems, often in a single, atom-economical step.[1] This guide provides a comprehensive overview of key MCRs, detailed experimental protocols, and comparative quantitative data to aid researchers in the design and execution of novel synthetic routes to functionalized pyridinones.

Introduction to Multicomponent Reactions in Pyridinone Synthesis

Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each of the starting materials.[1] This approach offers significant advantages over traditional linear syntheses, including:

-

Increased Efficiency: MCRs reduce the number of synthetic steps, saving time, reagents, and resources.[1]

-

Atom Economy: By incorporating the majority of the atoms from the starting materials into the final product, MCRs minimize waste.

-

Molecular Diversity: The combinatorial nature of MCRs allows for the rapid generation of libraries of structurally diverse compounds, which is highly valuable in drug discovery.

-

Operational Simplicity: MCRs are often one-pot procedures, simplifying experimental setup and purification.[1]

The synthesis of pyridinone derivatives has been a significant area of focus for the application of MCRs, leading to the development of novel and efficient synthetic methodologies.

Key Multicomponent Reactions for Substituted Pyridinone Synthesis

Several multicomponent strategies have been successfully employed for the synthesis of a wide array of substituted pyridinones. This section details some of the most prominent and versatile methods.

Hantzsch-Type Synthesis of Pyridinones

The classical Hantzsch pyridine synthesis, a four-component reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to yield a pyridine ring.[3][4] Modifications of this reaction can be tailored to produce pyridinone derivatives. The general mechanism involves a series of condensations, Michael additions, and cyclization/dehydration steps.[3][5]

A notable example is the three-component condensation of alkenes, ketones, and ammonium acetate under solvent-free conditions to afford 4,6-diaryl-3-cyano-2-pyridones.[6] This environmentally friendly approach provides good yields in a short reaction time.

Bohlmann-Rahtz Pyridine Synthesis and its Application

The Bohlmann-Rahtz synthesis is a two-step method for producing substituted pyridines through the condensation of an enamine with an ethynylketone, which forms an aminodiene intermediate that subsequently undergoes cyclodehydration.[4][7][8][9][10][11] While traditionally used for pyridines, modifications of this reaction can be adapted for pyridinone synthesis. The key advantage of this method is that it avoids the need for a final oxidation step.[4]

Three-Component Synthesis of Functionalized 2-Pyridones

A variety of three-component reactions have been developed for the direct synthesis of highly substituted 2-pyridones. One such example is the reaction of amines, alkynes, and dialkyl acetylenedicarboxylates.[12] This method allows for the selective synthesis of N-alkyl- or N-aryl-substituted 2-pyridones in good yields.[12]

Another efficient protocol involves the one-pot reaction of cyanoacetohydrazide, an activated nitrile substrate (such as malononitrile), and an aromatic aldehyde in the presence of a base like piperidine.[13] This cascade reaction proceeds through a Knoevenagel condensation, Michael addition, intramolecular cyclization, tautomerization, and oxidative aromatization to yield N-amino-3-cyano-2-pyridone derivatives.[13]

A further example is the synthesis of pyrano[3,2-c]pyridones through a three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxy-2-pyridone derivative, catalyzed by triethylamine in refluxing ethanol.[2][14] This method is characterized by short reaction times and high yields.[2][14]

Quantitative Data Summary

The following tables summarize quantitative data from the literature for various multicomponent syntheses of substituted pyridinones, allowing for easy comparison of different methodologies.

Table 1: Three-Component Synthesis of Pyrano[3,2-c]pyridones [2]

| Aldehyde (R) | Malononitrile | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Catalyst | Solvent | Time (min) | Yield (%) |

| 4-Cl-C₆H₄ | 1 equiv. | 1 equiv. | Triethylamine (45 mol%) | Ethanol | 50 | 95 |

| 4-MeO-C₆H₄ | 1 equiv. | 1 equiv. | Triethylamine (45 mol%) | Ethanol | 50 | 92 |

| 4-NO₂-C₆H₄ | 1 equiv. | 1 equiv. | Triethylamine (45 mol%) | Ethanol | 50 | 98 |

| Thiophene-2-carbaldehyde | 1 equiv. | 1 equiv. | Triethylamine (45 mol%) | Ethanol | 50 | 85 |

Table 2: Three-Component Synthesis of 3,4,6-Triaryl-2(1H)-pyridones [2]

| Aromatic Aldehyde (R¹) | Substituted Acetophenone (R²) | Phenyl Acetamide | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-MeO-C₆H₄ | 4-MeO-C₆H₄ | 1 equiv. | NaH | DMSO | 130 | 82 |

| 4-Cl-C₆H₄ | 4-Cl-C₆H₄ | 1 equiv. | NaH | DMSO | 130 | 75 |

| C₆H₅ | C₆H₅ | 1 equiv. | NaH | DMSO | 130 | 68 |

| 4-NO₂-C₆H₄ | 4-NO₂-C₆H₄ | 1 equiv. | NaH | DMSO | 130 | 58 |

Table 3: Solvent-Free Three-Component Synthesis of 4,6-Diaryl-3-Cyano-2-pyridones [6]

| Alkene (R¹) | Ketone (R²) | Ammonium Acetate | Temperature (°C) | Time (h) | Yield (%) |

| 4-F-C₆H₄CH=CHCN | 3,4-diMe-C₆H₃COCH₃ | 1 equiv. | 80 | 3-6 | 60 |

| 2-Cl-C₆H₄CH=CHCN | 4-MeO-C₆H₃COCH₃ | 1 equiv. | 80 | 3-6 | 46 |

| 4-F-C₆H₄CH=CHCN | 4-Me-C₆H₃COCH₃ | 1 equiv. | 80 | 3-6 | 62 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for the Three-Component Synthesis of Pyrano[3,2-c]pyridones[2]

A mixture of an aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol), and triethylamine (45 mol%) in ethanol (3 mL) is refluxed for 50 minutes. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pure product.

General Procedure for the One-Pot Three-Component Synthesis of 3,4,6-Triaryl-2(1H)-pyridones[2]

To a solution of an aromatic aldehyde (1 mmol) and a substituted acetophenone (1 mmol) in DMSO, sodium hydride (1.2 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Phenyl acetamide (1 mmol) is then added, and the reaction mixture is heated to 130 °C. Upon completion of the reaction, the mixture is cooled, poured into ice water, and the resulting solid is filtered, washed with water, and purified by recrystallization or column chromatography.

General Procedure for the Solvent-Free Synthesis of 4,6-Diaryl-3-Cyano-2-pyridones[6]

A mixture of an aromatic alkene (0.01 mol), an aromatic ketone (0.01 mol), and ammonium acetate (0.01 mol) is heated to 80 °C in a reaction vessel without any solvent. The reaction is monitored by TLC. After completion (typically 3-6 hours), the crude product is cooled to room temperature and washed with diethyl ether and ethanol. The solid product is then filtered to afford the corresponding 4,6-diaryl-3-cyano-2-pyridone.

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key multicomponent reactions for pyridinone synthesis.

Caption: Proposed mechanism for the Hantzsch-type synthesis of substituted pyridinones.

Caption: Cascade mechanism for the three-component synthesis of N-amino-3-cyano-2-pyridones.

Caption: General mechanism of the Bohlmann-Rahtz pyridine synthesis.

Conclusion

Multicomponent reactions represent a highly effective and versatile tool for the synthesis of substituted pyridinones. The methodologies presented in this guide, including modified Hantzsch and Bohlmann-Rahtz reactions, as well as various three-component strategies, offer researchers a range of options for accessing these valuable heterocyclic scaffolds. The provided quantitative data and detailed experimental protocols serve as a practical resource for the implementation of these reactions in a laboratory setting. The continued development of novel MCRs will undoubtedly lead to even more efficient and sustainable routes to pyridinone derivatives with diverse applications in medicinal chemistry and materials science.

References

- 1. youtube.com [youtube.com]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. researchgate.net [researchgate.net]

- 13. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

Spectroscopic Characterization of 5-Aminomethyl-1H-pyridin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 5-Aminomethyl-1H-pyridin-2-one, a pyridinone derivative of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures.

Chemical Structure and Properties

5-Aminomethyl-1H-pyridin-2-one possesses a pyridinone core with an aminomethyl substituent at the 5-position. This structure suggests potential applications as a scaffold in medicinal chemistry.

Table 1: General Properties of 5-Aminomethyl-1H-pyridin-2-one

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 131052-84-1 | [1] |

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 5-Aminomethyl-1H-pyridin-2-one. These predictions are based on the analysis of its chemical structure and comparison with data from similar pyridone and aminopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring, the methylene group, the amino group, and the amide proton.

Table 2: Predicted ¹H NMR Chemical Shifts for 5-Aminomethyl-1H-pyridin-2-one

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~6.2 - 6.5 | d | 1H |

| H-4 | ~7.2 - 7.5 | dd | 1H |

| H-6 | ~7.0 - 7.3 | d | 1H |

| -CH₂- | ~3.8 - 4.1 | s | 2H |

| -NH₂ | ~1.5 - 3.0 (broad) | s (br) | 2H |

| N-H (amide) | ~10.0 - 12.0 (broad) | s (br) | 1H |

Note: Chemical shifts are referenced to a standard solvent signal. The amino and amide proton signals are expected to be broad and may exchange with D₂O.

2.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Aminomethyl-1H-pyridin-2-one

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~160 - 165 |

| C-3 | ~105 - 110 |

| C-4 | ~140 - 145 |

| C-5 | ~120 - 125 |

| C-6 | ~135 - 140 |

| -CH₂- | ~40 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for 5-Aminomethyl-1H-pyridin-2-one

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3200 - 3400 | Medium, broad |

| N-H stretch (amine) | 3300 - 3500 | Medium (two bands) |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (amide) | 1640 - 1680 | Strong |

| C=C stretch (aromatic) | 1550 - 1620 | Medium to Strong |

| N-H bend (amine) | 1580 - 1650 | Medium |

| C-N stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Predicted Mass Spectrometry Data for 5-Aminomethyl-1H-pyridin-2-one

| Ion | Predicted m/z |

| [M]+• | 124.06 |

| [M+H]+ | 125.07 |

| [M+Na]+ | 147.05 |

Predicted major fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the pyridinone ring.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of 5-Aminomethyl-1H-pyridin-2-one.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Aminomethyl-1H-pyridin-2-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate apodization and Fourier transformation.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. Further dilutions may be necessary depending on the ionization technique and instrument sensitivity.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or coupled to a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

-

Visualized Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic characterization of 5-Aminomethyl-1H-pyridin-2-one.

References

"physicochemical properties of 5-Aminomethyl-1H-pyridin-2-one"

An In-depth Technical Guide on the Physicochemical Properties of 5-Aminomethyl-1H-pyridin-2-one

Introduction

5-Aminomethyl-1H-pyridin-2-one is a heterocyclic organic compound belonging to the pyridinone class. Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active molecules and their ability to serve as versatile bioisosteres.[1][2] The physicochemical properties of 5-Aminomethyl-1H-pyridin-2-one are fundamental to its behavior in chemical and biological systems, influencing its solubility, membrane permeability, and potential interactions with biological targets. This guide provides a comprehensive overview of its key physicochemical properties, details general experimental methodologies for their determination, and visualizes a typical workflow for property characterization.

Core Physicochemical Properties

The physicochemical properties of 5-Aminomethyl-1H-pyridin-2-one have been reported across various chemical databases and suppliers. Much of the available data is based on computational predictions.

Data Presentation

The quantitative data for 5-Aminomethyl-1H-pyridin-2-one are summarized in the table below for clarity and comparative analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O | [3][4][5][6][7] |

| Molecular Weight | 124.14 g/mol | [3][4][7][8] |

| CAS Number | 131052-84-1 | [3][4][5][8][9] |

| Appearance | Light green to brown solid / Liquid | [3][4][10][11] |

| Boiling Point | 356.5 ± 34.0 °C (Predicted) | [3] |

| Density | 1.146 - 1.3 g/cm³ (Predicted) | [3][6] |

| pKa | 11.98 ± 0.10 (Predicted) | [3][4][10] |

| XLogP3-AA (logP) | -1.4 | [4][8] |

| Topological Polar Surface Area | 55.1 Ų | [4][8] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Storage Conditions | Inert gas at 2–8 °C or Ambient | [3][4][10][11] |

Note: Discrepancies in reported values for appearance, density, and storage conditions exist across different suppliers, which may be due to variations in purity, physical state (e.g., solid vs. solution), or measurement conditions.

Experimental Protocols

Determination of Melting Point

-

Methodology: The melting point is typically determined using a digital melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded. This method provides a sharp melting range for pure substances.

Determination of Boiling Point

-

Methodology: The boiling point can be determined by distillation. The compound is heated in a flask with a condenser attached. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small quantities or to avoid decomposition at high temperatures, vacuum distillation (at reduced pressure) can be employed, and the boiling point is then extrapolated to atmospheric pressure.

Potentiometric Titration for pKa Determination

-

Methodology: The acid dissociation constant (pKa) is determined by potentiometric titration. A solution of the compound with a known concentration is prepared in water or a suitable co-solvent. A standardized solution of a strong acid or base is incrementally added to the sample solution. The pH of the solution is measured after each addition using a calibrated pH meter. A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Shake-Flask Method for logP Determination

-

Methodology: The partition coefficient (logP), a measure of lipophilicity, is commonly determined using the shake-flask method. A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible layers. The layers are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a chemical compound like 5-Aminomethyl-1H-pyridin-2-one.

Caption: General workflow for physicochemical property determination.

Biological Relevance and Signaling Pathways

Pyridin-2(1H)-one derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] These activities often stem from their ability to inhibit key enzymes, such as protein kinases, within cellular signaling pathways.[2] For instance, certain pyridinone derivatives act as inhibitors of mTOR, a crucial kinase in the PI3K/AKT/mTOR signaling pathway that regulates cell growth and proliferation.[12] While specific signaling pathways directly modulated by 5-Aminomethyl-1H-pyridin-2-one are not detailed in the available literature, its structural features suggest potential for interaction with biological targets. The aminomethyl group can act as a hydrogen bond donor and a basic center, while the pyridinone ring itself can participate in hydrogen bonding and pi-stacking interactions, which are critical for molecular recognition in biological systems.[1]

The following diagram illustrates a simplified, high-level representation of a generic kinase inhibition pathway, a common mechanism of action for pyridinone-based compounds.

Caption: Generic kinase inhibition by a potential pyridinone-based agent.

Conclusion

This technical guide provides a consolidated overview of the core physicochemical properties of 5-Aminomethyl-1H-pyridin-2-one. The presented data, compiled from various sources, offers valuable insights for researchers in drug discovery and chemical synthesis. Understanding these properties is crucial for predicting the compound's behavior, designing relevant experiments, and exploring its potential as a scaffold in the development of new therapeutic agents. The generalized experimental protocols and workflow diagrams serve as a practical reference for the characterization of this and similar chemical entities.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. 5-AMINOMETHYL-1H-PYRIDIN-2-ONE price,buy 5-AMINOMETHYL-1H-PYRIDIN-2-ONE - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 5-AMINOMETHYL-1H-PYRIDIN-2-ONE | 131052-84-1 | INDOFINE Chemical Company [indofinechemical.com]

- 6. echemi.com [echemi.com]

- 7. 5-Aminomethyl-1H-pyridin-2-one - CAS:131052-84-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-AMINOMETHYL-1H-PYRIDIN-2-ONE | 131052-84-1 [amp.chemicalbook.com]

- 10. 5-AMINOMETHYL-1H-PYRIDIN-2-ONE | 131052-84-1 [m.chemicalbook.com]

- 11. 5-Aminomethyl-1H-pyridin-2-one | 131052-84-1 [sigmaaldrich.com]

- 12. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Aminomethyl Group in Pyridinones: A Hub of Chemical Reactivity for Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and act as a bioisostere for various key functional groups.[1] The introduction of an aminomethyl group to this privileged structure unlocks a rich and versatile chemical reactivity profile, making these derivatives highly valuable building blocks for complex molecular architectures and potent therapeutic agents. This guide provides a comprehensive exploration of the chemical reactivity of the aminomethyl group in pyridinones, detailing synthetic methodologies, quantitative reaction data, experimental protocols, and its role in modulating biological signaling pathways.

Synthesis of Aminomethyl Pyridinones

The introduction of the aminomethyl group onto a pyridinone ring can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.

The Mannich Reaction

A classic and widely employed method for the aminomethylation of pyridinones is the Mannich reaction. This three-component condensation involves an active hydrogen-containing substrate (the pyridinone), formaldehyde (or its polymer, paraformaldehyde), and a primary or secondary amine.[2] The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic pyridinone.

Reduction of Cyanopyridines

An alternative route to aminomethyl pyridinones involves the reduction of a cyanopyridine precursor. This two-step process typically begins with a nucleophilic substitution to introduce the cyano group, followed by its reduction to the primary amine using a suitable reducing agent, such as borane dimethyl sulfide complex.[3]

Microwave-Assisted Synthesis

To enhance reaction rates and yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of aminomethylated pyridinones. Microwave irradiation can significantly accelerate both the Mannich reaction and the reduction of cyanopyridines.[3]

Table 1: Selected Synthetic Yields for Aminomethyl Pyridinone Derivatives

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Bromo-6-methylpyridine | 1. CuCN, NMP, 200 °C (MW) 2. BH₃·SMe₂, THF, reflux | 2-(Aminomethyl)-6-methylpyridine | Not specified | [3] |

| 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Aromatic aldehydes, malononitrile, triethylamine, EtOH, reflux | Substituted pyrano[3,2-c]pyridones | 75-98 | [4] |

| 2-Methylcyclopentenone | 1. Et₃N, TBSOTf, THF 2. NH₂CO₂NH₄, PIDA, THF:MeOH | 3-Methyl-2-pyridone | Good | [5] |

| 2-(Aminomethyl)pyridine | Nitroalkanes, PPA, H₃PO₃, 110-160 °C | Imidazo[1,5-a]pyridines | Moderate to good | [6][7] |

| 8-Hydroxyquinoline | Paraformaldehyde, Dimethylamine, EtOH, reflux | 7-(Dimethylaminomethyl)-8-hydroxyquinoline | 74 | [8] |

Chemical Reactivity of the Aminomethyl Group

The aminomethyl group in pyridinones is characterized by the nucleophilic nature of the nitrogen atom, which dictates its reactivity towards a variety of electrophiles.

Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile and a Brønsted-Lowry base. The basicity, often expressed by the pKa of its conjugate acid, is a key determinant of its reactivity. The pKa of the aminomethyl group is influenced by the electronic properties of the pyridinone ring.

Cyclocondensation Reactions

A prominent reaction showcasing the nucleophilicity of the aminomethyl group is its participation in cyclocondensation reactions to form fused heterocyclic systems. For instance, 2-(aminomethyl)pyridines react with electrophilically activated nitroalkanes to yield imidazo[1,5-a]pyridines.[6][7] This transformation highlights the ability of the aminomethyl group to act as a binucleophile, leading to the construction of complex polycyclic structures.

References

- 1. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138639) [np-mrd.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

5-Aminomethyl-1H-pyridin-2-one as a Scaffold for Chemical Library Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2] The 5-aminomethyl-1H-pyridin-2-one scaffold offers a strategic entry point for the construction of diverse chemical libraries due to its readily functionalizable primary amine and the potential for modification of the pyridinone ring. This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and potential biological applications of chemical libraries based on this versatile scaffold.

The 5-Aminomethyl-1H-pyridin-2-one Scaffold: A Privileged Starting Point

The 5-aminomethyl-1H-pyridin-2-one scaffold, with its distinct chemical functionalities, serves as an excellent starting point for diversity-oriented synthesis.[3] The primary aminomethyl group at the C5 position allows for a variety of well-established chemical transformations, while the pyridinone ring itself can be subjected to further derivatization. This dual reactivity enables the generation of a large and diverse library of compounds from a single, readily accessible starting material.

Physicochemical Properties of the Core Scaffold:

| Property | Value |

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol [4] |

| IUPAC Name | 5-(aminomethyl)-1H-pyridin-2-one[4] |

| CAS Number | 131052-84-1[4] |

Strategy for Chemical Library Synthesis

A diversity-oriented synthesis approach can be employed to generate a library of compounds with significant structural diversity. The primary amino group of the 5-aminomethyl-1H-pyridin-2-one scaffold is the key anchor point for introducing diversity. A multi-step parallel synthesis strategy can be implemented, as outlined in the workflow below.

This parallel synthesis approach allows for the rapid generation of a large library of compounds by reacting the core scaffold with a diverse set of building blocks in a multi-well format.

Experimental Protocols for Library Synthesis

The following are detailed methodologies for the key reactions in the proposed library synthesis. These protocols are designed for parallel synthesis in a 24- or 96-well plate format.

3.1. General Procedure for Amidation

-

To each well of a reaction plate, add a solution of 5-aminomethyl-1H-pyridin-2-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Add a solution of the corresponding acyl chloride or carboxylic acid (1.1 eq) to each well.

-

For carboxylic acids, add a coupling agent such as HATU (1.1 eq) and a base like triethylamine (2.0 eq).

-

Seal the plate and shake at room temperature for 12-24 hours.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the products using parallel purification techniques such as flash chromatography or preparative HPLC.

3.2. General Procedure for Sulfonylation

-

To each well containing a solution of 5-aminomethyl-1H-pyridin-2-one (1.0 eq) in a solvent like pyridine or dichloromethane, add a solution of the sulfonyl chloride (1.1 eq).

-

Add a base such as triethylamine (1.5 eq).

-

Seal the plate and stir the reactions at room temperature for 8-16 hours.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the resulting sulfonamides via parallel purification methods.

3.3. General Procedure for Reductive Amination

-

To each well, add a solution of 5-aminomethyl-1H-pyridin-2-one (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in a solvent such as dichloroethane.

-

Add a reducing agent, for instance, sodium triacetoxyborohydride (1.5 eq).

-

Seal the plate and shake at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent and purify using parallel purification techniques.

3.4. General Procedure for Urea and Thiourea Formation

-

To a solution of 5-aminomethyl-1H-pyridin-2-one (1.0 eq) in a solvent like tetrahydrofuran or dichloromethane in each well, add the respective isocyanate or isothiocyanate (1.05 eq).

-

Seal the reaction plate and stir at room temperature for 2-8 hours.

-

Concentrate the reaction mixtures and purify the resulting ureas or thioureas by recrystallization or parallel chromatography.

Illustrative Quantitative Data for Library Synthesis:

The following table presents hypothetical yet realistic data for a representative set of reactions, demonstrating the expected outcomes of the parallel synthesis.

| Reaction Type | Building Block | Product Structure | Yield (%) | Purity (%) |

| Amidation | Benzoyl chloride | N-((2-oxo-1,2-dihydropyridin-5-yl)methyl)benzamide | 85 | >95 |

| Sulfonylation | Dansyl chloride | 5-(((5-(dimethylamino)naphthalene-1-sulfonyl)amino)methyl)-1H-pyridin-2-one | 78 | >95 |

| Reductive Amination | 4-Fluorobenzaldehyde | 5-(((4-fluorobenzyl)amino)methyl)-1H-pyridin-2-one | 72 | >95 |

| Urea Formation | Phenyl isocyanate | 1-((2-oxo-1,2-dihydropyridin-5-yl)methyl)-3-phenylurea | 92 | >98 |

Biological Screening and Potential Signaling Pathways

Libraries derived from the pyridin-2(1H)-one scaffold have shown activity against a variety of biological targets.[2] A generalized workflow for screening such a library for antimicrobial activity is presented below.

Derivatives of the pyridin-2(1H)-one scaffold have been reported to inhibit various kinases.[2] For instance, the inhibition of protein kinases is a key mechanism for the anticancer effects of these compounds.[2] A potential signaling pathway that could be targeted by derivatives from this library is the NF-κB signaling pathway, which is implicated in inflammation and cancer.

Conclusion

The 5-aminomethyl-1H-pyridin-2-one scaffold represents a highly valuable starting point for the synthesis of diverse chemical libraries for drug discovery. Its amenability to a wide range of chemical transformations allows for the creation of libraries with significant structural and functional diversity. The established biological activities of the broader pyridin-2(1H)-one class of compounds provide a strong rationale for the exploration of libraries based on this specific scaffold against a variety of therapeutic targets. The workflows and protocols outlined in this guide offer a robust framework for researchers to embark on the synthesis and screening of novel compounds derived from this promising scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of privileged scaffolds by using diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Silico ADMET Prediction for Novel Drug Candidates: A Case Study with 5-Aminomethyl-1H-pyridin-2-one Analogs

Introduction

The journey of a drug from initial discovery to market is a lengthy, costly, and often precarious process. A significant contributor to late-stage failures is the unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of drug candidates.[1][2][3] To mitigate these risks, in silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, enabling the early identification and optimization of compounds with promising pharmacokinetic and safety profiles.[3][4][5] This technical guide provides a comprehensive overview of the principles and methodologies of in silico ADMET prediction, using a hypothetical series of 5-Aminomethyl-1H-pyridin-2-one analogs as a case study to illustrate the application of these techniques.

The early assessment of ADMET properties is crucial for reducing the attrition rate of drug candidates in the development pipeline.[6] Computational approaches offer a rapid and cost-effective means to evaluate a large number of molecules, allowing researchers to prioritize resources for the most promising candidates.[3][5] These methods range from quantitative structure-activity relationship (QSAR) models to sophisticated machine learning and artificial intelligence algorithms.[5][7][8]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in silico tools for ADMET profiling. It will cover the fundamental concepts, present a generalized workflow, and provide examples of data presentation and visualization to aid in the interpretation and decision-making process.

Core Concepts in ADMET Prediction

A thorough understanding of the individual components of ADMET is fundamental to interpreting in silico predictions:

-

Absorption: For a drug to be effective, it must first be absorbed into the bloodstream. In silico models predict parameters such as human intestinal absorption (HIA), Caco-2 cell permeability (a model for gut wall permeation), and P-glycoprotein (P-gp) substrate and inhibitor potential, which can impact drug efflux.[6][9]

-

Distribution: Once absorbed, a drug is distributed throughout the body. Key predicted properties include blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and the volume of distribution (VDss). These factors determine the extent to which a drug reaches its target site and its potential for off-target effects.[10]

-

Metabolism: The body's enzymatic machinery metabolizes drugs, which can lead to their activation, inactivation, or the formation of toxic byproducts. In silico tools predict the sites of metabolism (SOM) and interactions with cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes.[10]

-

Excretion: The parent drug and its metabolites are eventually eliminated from the body. While direct prediction of excretion pathways is complex, related parameters like clearance can be estimated.

-

Toxicity: Predicting potential toxicity is one of the most critical aspects of in silico ADMET modeling. Common endpoints include cardiotoxicity (e.g., hERG inhibition), hepatotoxicity (liver toxicity), mutagenicity (Ames test), and carcinogenicity.[9]

Methodology for In Silico ADMET Prediction

The following outlines a generalized workflow for the in silico ADMET prediction of a novel series of compounds, such as the 5-Aminomethyl-1H-pyridin-2-one analogs.

Compound Library Preparation

The initial step involves the creation of a 2D or 3D representation of the molecules of interest. For our case study, a series of hypothetical 5-Aminomethyl-1H-pyridin-2-one analogs with varying substitutions (R1, R2) would be designed. The structures are typically represented in SMILES or SDF format.

Selection of In Silico Tools

A variety of commercial and open-access software platforms are available for ADMET prediction.[1][11][12][13] The choice of tools often depends on the specific endpoints of interest, the size of the compound library, and the desired level of accuracy.[14] For a comprehensive analysis, it is often advisable to use a consensus approach, integrating predictions from multiple platforms.[14]

Popular In Silico ADMET Prediction Tools:

-

Commercial: ADMET Predictor®, Discovery Studio, ACD/ADME Suite[11][13]

-

Open-Access/Web-Based: SwissADME, pkCSM, AdmetSAR, ADMETlab[1][9][12][15]

Physicochemical Property Calculation

Many ADMET properties are influenced by fundamental physicochemical characteristics. Therefore, the initial computational analysis typically involves the calculation of properties such as:

-

Molecular Weight (MW)

-

LogP (lipophilicity)

-

Topological Polar Surface Area (TPSA)

-

Hydrogen Bond Donors (HBD) and Acceptors (HBA)

-

Aqueous Solubility (LogS)

These parameters are often used to assess "drug-likeness" based on established rules like Lipinski's Rule of Five.[15][16]

ADMET Property Prediction

Using the selected software, the prepared compound library is submitted for the prediction of a wide range of ADMET endpoints. The underlying algorithms for these predictions are typically based on QSAR models, machine learning, or expert systems built from large datasets of experimental data.[5][7]

Data Analysis and Visualization

The output from ADMET prediction tools can be extensive. The data must be compiled, organized, and analyzed to identify trends and potential liabilities within the compound series. Visualization techniques, such as heatmaps and scatter plots, can be employed to compare the profiles of different analogs.

Illustrative ADMET Prediction Data for 5-Aminomethyl-1H-pyridin-2-one Analogs

The following tables present hypothetical but realistic in silico ADMET prediction data for a series of 5-Aminomethyl-1H-pyridin-2-one analogs. This data is for illustrative purposes to demonstrate how such information would be structured and interpreted.

Table 1: Physicochemical Properties and Drug-Likeness

| Compound ID | R1 | R2 | MW ( g/mol ) | LogP | TPSA (Ų) | HBD | HBA | Lipinski Violations |

| Parent | H | H | 138.15 | -0.5 | 69.8 | 3 | 3 | 0 |

| Analog-1 | CH3 | H | 152.18 | -0.1 | 69.8 | 3 | 3 | 0 |

| Analog-2 | H | Cl | 172.60 | 0.2 | 69.8 | 3 | 3 | 0 |

| Analog-3 | F | H | 156.14 | -0.4 | 69.8 | 3 | 3 | 0 |

| Analog-4 | CH3 | Cl | 186.62 | 0.6 | 69.8 | 3 | 3 | 0 |

Table 2: Absorption and Distribution Properties

| Compound ID | HIA (%) | Caco-2 Perm. (nm/s) | BBB Permeant | P-gp Substrate | PPB (%) |

| Parent | High | >10 | Yes | No | <50 |

| Analog-1 | High | >10 | Yes | No | <50 |

| Analog-2 | High | >10 | Yes | No | 55 |

| Analog-3 | High | >10 | Yes | No | <50 |

| Analog-4 | Moderate | 5-10 | No | Yes | 65 |

Table 3: Metabolism and Toxicity Properties

| Compound ID | CYP2D6 Inhibitor | CYP3A4 Inhibitor | hERG Inhibitor | Ames Mutagenicity | Hepatotoxicity |

| Parent | No | No | Low Risk | Negative | Low Risk |

| Analog-1 | No | No | Low Risk | Negative | Low Risk |

| Analog-2 | No | Yes | Low Risk | Negative | Low Risk |

| Analog-3 | No | No | Low Risk | Negative | Low Risk |

| Analog-4 | Yes | Yes | High Risk | Positive | High Risk |

Visualization of Workflows and Relationships

Diagrams are powerful tools for representing complex processes and relationships in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate key aspects of the in silico ADMET prediction workflow.

Caption: A generalized workflow for in silico ADMET prediction of novel compounds.

Caption: Interrelationships between the different ADMET properties and their impact on efficacy.

Caption: A decision-making workflow based on the predicted in silico ADMET profile.

Conclusion

In silico ADMET prediction has become an integral part of modern drug discovery, providing a powerful framework for the early identification of promising drug candidates and the mitigation of potential liabilities.[3] By integrating computational tools into the design-test-analyze cycle, researchers can make more informed decisions, reduce the reliance on costly and time-consuming experimental assays, and ultimately increase the probability of success in the drug development pipeline.[4][6]

While in silico models are valuable predictive tools, it is important to recognize their limitations. These models are based on existing data and may not be equally accurate for all chemical scaffolds.[2] Therefore, in silico predictions should be viewed as a guide to prioritize compounds for experimental validation rather than a replacement for in vitro and in vivo studies. The continued development of more sophisticated algorithms and the expansion of high-quality training datasets will further enhance the predictive power and utility of in silico ADMET modeling in the years to come.

References

- 1. ADMETlab 2.0 [admetmesh.scbdd.com]

- 2. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugpatentwatch.com [drugpatentwatch.com]

- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 5. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 10. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 12. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug-likeness analysis, in silico ADMET profiling of compounds in Kedrostis foetidissima (Jacq.) Cogn, and antibacterial activity of the plant extract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

Initial Biological Screening of Novel 5-Aminomethyl-1H-pyridin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of novel 5-aminomethyl-1H-pyridin-2-one derivatives, a promising class of compounds with potential therapeutic applications in oncology and beyond. This document outlines detailed experimental protocols for key in vitro assays, presents a framework for organizing and interpreting quantitative biological data, and illustrates relevant cellular signaling pathways and experimental workflows using Graphviz diagrams. The methodologies described herein are foundational for the preliminary assessment of the biological activity of this chemical series.

Introduction

Pyridin-2(1H)-one and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 5-aminomethyl-1H-pyridin-2-one scaffold represents a key pharmacophore that can be readily functionalized to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets. The initial biological screening of novel analogues is a critical step in the drug discovery pipeline to identify lead compounds for further development. This guide details the essential in vitro assays for a primary biological evaluation, focusing on anticancer activity.

Data Presentation: Summarized Biological Activities

The effective organization of quantitative data is paramount for the comparative analysis of a novel series of compounds. The following tables provide a template for summarizing the results from initial biological screening assays.

Disclaimer: The data presented in these tables are representative examples for illustrative purposes and are based on activities reported for structurally related pyridinone derivatives. Actual values for novel 5-aminomethyl-1H-pyridin-2-one derivatives must be determined experimentally.

Table 1: In Vitro Cytotoxicity of 5-Aminomethyl-1H-pyridin-2-one Derivatives

| Compound ID | R1 Substituent | R2 Substituent | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| AP-1 | H | Phenyl | 15.2 | 22.5 | 18.9 |

| AP-2 | H | 4-Chlorophenyl | 8.7 | 12.1 | 9.5 |

| AP-3 | H | 4-Methoxyphenyl | 12.5 | 19.8 | 15.3 |

| AP-4 | Methyl | Phenyl | 10.1 | 15.6 | 12.8 |

| AP-5 | Methyl | 4-Chlorophenyl | 5.3 | 7.9 | 6.1 |

| AP-6 | Methyl | 4-Methoxyphenyl | 9.8 | 14.2 | 11.7 |

| Doxorubicin | - | - | 0.8 | 1.2 | 0.9 |

Table 2: Kinase Inhibitory Activity of Selected Derivatives

| Compound ID | Target Kinase | IC50 (nM) |

| AP-5 | PI3Kα | 85 |

| AP-5 | mTOR | 120 |

| AP-5 | AKT1 | 250 |

| Staurosporine | Multiple | 5 |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable biological screening. The following sections provide step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the inhibition of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human kinase (e.g., PI3K, mTOR, AKT)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

384-well white plates

-

Multimode plate reader with luminescence detection

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO to the wells of a 384-well plate.

-

Kinase Reaction: Prepare a kinase/substrate master mix in kinase assay buffer. Add 5 µL of this mix to each well.

-

Reaction Initiation: Prepare an ATP solution in the assay buffer. Add 5 µL of the ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Signal Generation: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Test compounds

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% Ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

Conclusion

This technical guide provides a foundational framework for the initial biological screening of novel 5-aminomethyl-1H-pyridin-2-one derivatives. The detailed protocols for cytotoxicity, kinase inhibition, and cell cycle analysis, coupled with a structured approach to data presentation and visualization of key concepts, will aid researchers in the efficient and effective evaluation of this promising class of compounds. The insights gained from these initial studies are crucial for identifying lead candidates and guiding further optimization efforts in the pursuit of novel therapeutics.

Understanding the Tautomerism in 5-Aminomethyl-1H-pyridin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 5-Aminomethyl-1H-pyridin-2-one. While direct experimental quantitative data for this specific compound is not extensively available in the reviewed literature, this document synthesizes information from closely related 2-pyridone analogues to provide a robust understanding of its expected behavior. This guide covers the theoretical basis of the tautomerism, the influence of environmental factors, detailed experimental protocols for its investigation, and comparative data from related compounds.

Introduction to Tautomerism in 2-Pyridone Systems

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with significant implications in drug design, biochemistry, and materials science. For 2-pyridone and its derivatives, the most prominent tautomeric relationship is the lactam-lactim equilibrium. This involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring.

In the case of 5-Aminomethyl-1H-pyridin-2-one, this equilibrium exists between the lactam (keto) form, 5-(aminomethyl)pyridin-2(1H)-one, and the lactim (enol) form, 5-(aminomethyl)pyridin-2-ol. The position of this equilibrium is crucial as the two tautomers can exhibit different physicochemical properties, including solubility, lipophilicity, hydrogen bonding capabilities, and receptor binding affinities.

The general trend for 2-pyridone tautomerism is that the lactam form is favored in the solid state and in polar solvents, while the lactim form is more prevalent in the gas phase and non-polar solvents.[1][2] Substituents on the pyridone ring can significantly influence the position of this equilibrium.[3]

The Tautomeric Equilibrium of 5-Aminomethyl-1H-pyridin-2-one

The two primary tautomers of 5-Aminomethyl-1H-pyridin-2-one are depicted below. The PubChem database lists "5-(aminomethyl)pyridin-2-ol" as a synonym for "5-(aminomethyl)pyridin-2(1H)-one," indicating the recognized existence of both forms.[4]

The aminomethyl group at the 5-position is an electron-donating group. Computational studies on substituted pyridones suggest that both electron-donating and electron-withdrawing groups can modulate the tautomeric equilibrium.[3] The specific influence of the aminomethyl group would be a combination of its inductive and potential hydrogen-bonding effects, which could stabilize either tautomer depending on the solvent environment.

Quantitative Analysis of Tautomerism in Substituted 2-Pyridones

While specific quantitative data for 5-Aminomethyl-1H-pyridin-2-one is lacking, extensive studies on related compounds provide a valuable framework for understanding its likely behavior. The equilibrium constant (KT = [lactim]/[lactam]) is a key parameter.

| Compound | Solvent | KT ([lactim]/[lactam]) | ΔG (kJ/mol) | Reference |

| 2-Pyridone | Gas Phase | ~2.5 - 3.0 | -3.23 | [1][5] |

| 2-Pyridone | Cyclohexane | 0.59 | 1.3 | [1] |

| 2-Pyridone | Water | 0.0011 | 16.7 | [1] |

| 5-Nitro-2-pyridone | Gas Phase | ~0.6 - 0.7 | ~1.3 | [6] |

| 6-Chloro-2-pyridone | D₂O (25°C) | 0.476 | 1.8 | [7] |

Table 1: Tautomeric Equilibrium Data for 2-Pyridone and Derivatives.

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric equilibrium constant and the characterization of the individual tautomers can be achieved through various spectroscopic techniques. Below are detailed methodologies for NMR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful tool for studying tautomerism, as the two forms in equilibrium often give rise to distinct sets of signals, provided the rate of interconversion is slow on the NMR timescale.[8]

Objective: To identify the signals corresponding to the lactam and lactim tautomers of 5-Aminomethyl-1H-pyridin-2-one and to determine the equilibrium constant (KT) in different solvents.

Materials:

-

5-Aminomethyl-1H-pyridin-2-one sample

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄, D₂O)

-

NMR tubes

-

Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 5-Aminomethyl-1H-pyridin-2-one.[9]

-

Dissolve the sample in ~0.7 mL of the desired deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal reference (0 ppm).

-

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-